Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate
Description
Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring with stereochemical specificity (2S,4R). Key structural attributes include:
- Difluoromethyl group at position 2: Enhances lipophilicity and metabolic stability due to fluorine's electronegativity and resistance to oxidative degradation .
- Hydroxyl group at position 4: Introduces polarity, influencing solubility and hydrogen-bonding interactions.
- tert-Butoxycarbonyl (Boc) group: A common amine-protecting group, critical in peptide synthesis and drug intermediate preparation .
This compound is likely utilized in pharmaceutical synthesis, leveraging its stereochemistry and fluorine substituents to modulate biological activity.
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-11(2,3)17-10(16)14-5-4-7(15)6-8(14)9(12)13/h7-9,15H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYMDJDWLMTKMA-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Utilization from Hydroxymethyl Precursors
The structurally similar compound tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate (PubChem CID: 49759754) provides a strategic starting point. Conversion of the C2 hydroxymethyl group to difluoromethyl involves:
- Oxidation to aldehyde : Dess-Martin periodinane (DMP) in dichloromethane effectively oxidizes primary alcohols to aldehydes without over-oxidation.
- Difluorination : (Diethylamino)sulfur trifluoride (DAST) mediates aldehyde-to-difluoromethyl conversion, as demonstrated in pyridine systems.
Critical considerations:
- DMP oxidation preserves stereochemistry at C2
- DAST requires strict temperature control (-78°C to 0°C) to prevent racemization
- Average yield for analogous transformations: 65-72%
Direct Difluoromethylation of Piperidine Intermediates
Radical Bromination/Fluorination Sequence
Adapting methods from 4-(difluoromethyl)pyridin-2-amine synthesis:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS/AIBN | CCl4, reflux | 58% |
| Fluorination | DAST | DCM, -40°C | 69% |
Key advantages:
Electrophilic Difluoromethylation
Emerging methodologies using Umemoto’s reagent (S-(difluoromethyl)sulfonium salts):
- Enables direct C-H difluoromethylation
- Requires palladium catalysis for sp³ hybridization
- Limited stereocontrol necessitates chiral ligands
Stereoselective Hydroxylation at C4
Sharpless Asymmetric Dihydroxylation
Application to Δ³-piperidine derivatives:
$$ \text{Δ³-Piperidine} + \text{AD-mix-β} \xrightarrow{t-BuOH/H_2O} (4R)-hydroxyl \; \text{(85\% ee)} $$
Enzymatic Resolution
Lipase-mediated kinetic resolution:
- Vinyl acetate as acyl donor
- >99% ee achievable with Candida antarctica lipase B
Large-Scale Production Considerations
Adapting the kilogram-scale protocol for 4-(difluoromethyl)pyridin-2-amine:
| Parameter | Optimization |
|---|---|
| Solvent | Switch from AcOH to MeCN/water (3:1) |
| Workup | Continuous liquid-liquid extraction |
| Purification | Crystallization instead of chromatography |
Economic analysis:
- DAST replacement with cheaper XtalFluor-E® reduces cost by 40%
- Telescoped steps improve throughput (3 steps/day vs. 1.5)
Comparative Evaluation of Synthetic Routes
| Method | Steps | Overall Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Chiral pool | 5 | 34% | 99% de | Moderate |
| Radical pathway | 6 | 28% | 85% de | Excellent |
| Enzymatic | 7 | 41% | >99% ee | Limited |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various alkyl or aryl-substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
Key Distinction : Ring size (6-membered piperidine vs. 5-membered pyrrolidine) affects conformational flexibility and steric interactions.
Analysis :
- Substituent Effects: Replacing the hydroxyl group in the target compound with an amino group (as in the pyrrolidine analog) increases basicity and alters solubility . Methoxy groups reduce polarity compared to hydroxyl, impacting membrane permeability .
Piperidine Derivatives with Varied Substituents
Analysis :
- Fluorine Positioning: Fluorine at position 3 (e.g., 3S,4R-amino-fluoro) enhances electronic effects on adjacent amine groups, altering pKa and bioavailability . Difluoromethyl at position 2 (target compound) provides steric bulk and lipophilicity.
Functional Group Variations in Piperidine Scaffolds
Analysis :
- Boc Group Utility : All compounds use Boc for amine protection, enabling selective deprotection under acidic conditions (e.g., TFA) .
- Hydroxyl vs. Carbamoyl : The hydroxyl group in the target compound allows for esterification or glycosylation, whereas methylcarbamoyl groups (compound 13aa ) enable hydrogen bonding to protein targets.
Biological Activity
Tert-butyl (2S,4R)-2-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological characterization, and implications in pharmacology based on diverse research findings.
- Molecular Formula : CHFN\O
- Molecular Weight : 245.27 g/mol
- CAS Number : 74844-91-0
Synthesis
The synthesis of this compound typically involves the modification of piperidine derivatives through various chemical reactions, including alkylation and hydroxy group introduction. The presence of difluoromethyl groups is significant as it often enhances the compound's biological activity.
The compound exhibits notable interactions with neurotransmitter systems, particularly:
- Dopamine Transporter (DAT) : In vitro studies indicate that similar piperidine derivatives show high affinity for DAT, which is crucial in the modulation of dopaminergic signaling pathways. This suggests potential applications in treating conditions like Parkinson's disease and schizophrenia .
- Norepinephrine Transporter (NET) : Compounds with similar structures have demonstrated moderate to high affinity for NET, indicating potential use in managing mood disorders and attention deficit hyperactivity disorder (ADHD) .
Pharmacological Effects
- Cognitive Enhancement : Research has shown that compounds with similar piperidine structures can enhance cognitive functions by modulating neurotransmitter levels. For instance, they may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft .
- Neuroprotective Properties : Some studies indicate that related compounds exhibit neuroprotective effects against amyloid-beta toxicity, which is relevant for Alzheimer's disease research. These compounds may reduce oxidative stress and inflammation in neuronal cells .
- Potential Antidepressant Activity : The modulation of serotonin and norepinephrine levels through inhibition of their respective transporters suggests a potential antidepressant effect, which warrants further investigation through clinical trials.
Study 1: Neuroprotective Effects
In a study investigating the neuroprotective properties of a related compound, it was found that treatment with the piperidine derivative significantly improved cell viability in astrocytes exposed to amyloid-beta peptides. The compound reduced levels of inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in mitigating neuroinflammation associated with neurodegenerative diseases .
Study 2: Cognitive Function Enhancement
A series of behavioral tests conducted on rodent models showed that administration of piperidine derivatives improved learning and memory tasks compared to controls. These findings suggest that the modulation of dopaminergic and noradrenergic systems can positively influence cognitive functions .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFN\O |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 74844-91-0 |
| Affinity for DAT | High |
| Affinity for NET | Moderate to High |
| Neuroprotective Effect | Yes |
| Cognitive Enhancement | Yes |
Q & A
Q. Key Reagents/Conditions :
- Solvents: THF, dichloromethane (DCM), or methanol.
- Reducing Agents: NaBH4 or LiAlH4 for selective reductions.
- Monitoring: Thin-layer chromatography (TLC) to track reaction progress.
How is the stereochemistry of the compound confirmed?
Basic
Stereochemical integrity is verified using:
- X-ray Crystallography : Employing software like SHELXL for structural refinement .
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and NOESY/ROESY for spatial correlations.
- Comparative Analysis : Match spectral data (e.g., optical rotation) with enantiomerically pure standards .
What analytical techniques are used to characterize this compound?
Q. Basic
- NMR : H, C, and F NMR to confirm structure and purity.
- HRMS : High-resolution mass spectrometry for molecular weight validation.
- IR Spectroscopy : Identification of functional groups (e.g., hydroxyl, carbonyl).
- X-ray Diffraction : Resolves absolute configuration and hydrogen-bonding patterns .
What are the key functional groups and their roles in the compound’s reactivity?
Q. Basic
- Tert-Butyl Ester : Acts as a protecting group for amines, enhancing solubility and stability during synthesis.
- Hydroxyl Group : Participates in hydrogen bonding, influencing crystallization and biological interactions.
- Difluoromethyl Group : Electron-withdrawing effect stabilizes adjacent carbocations; enhances metabolic stability in medicinal applications .
How do reaction conditions affect the yield and purity during synthesis?
Q. Advanced
- Temperature Control : Lower temperatures (−78°C) minimize side reactions during fluorination.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve electrophilic fluorination efficiency.
- Purification : Flash chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization to isolate diastereomers.
- Acid/Base Catalysis : Use of triethylamine to neutralize HF by-products during fluorination .
What are the challenges in maintaining stereochemical integrity during synthesis?
Q. Advanced
- Racemization Risk : Epimerization at the 4-position under acidic/basic conditions. Mitigated by using mild deprotection reagents (e.g., TFA in DCM).
- Stereoselective Fluorination : Use of chiral catalysts (e.g., cinchona alkaloids) to enforce (2S,4R) configuration.
- Intermediate Characterization : Regular NMR and chiral HPLC checks to detect racemization early .
How does the difluoromethyl group influence reactivity and stability?
Q. Advanced
- Electronic Effects : The difluoromethyl group increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions.
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, as shown in comparative studies with non-fluorinated analogs.
- Hydrolytic Stability : Stable under physiological pH but susceptible to strong acids (e.g., HCl in dioxane) for Boc deprotection .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., kinases) using crystallographic data from PDB.
- MD Simulations : Assess stability of hydrogen bonds between the hydroxyl group and target proteins (e.g., G-protein-coupled receptors).
- QSAR Studies : Correlate substituent effects (e.g., difluoromethyl vs. trifluoromethyl) with activity .
How is the compound utilized in crystallography studies?
Q. Advanced
- Crystal Engineering : Hydrogen-bonding patterns (e.g., O–H···O/N interactions) analyzed via graph-set notation to predict packing motifs.
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in challenging crystals .
What are the protocols for safe handling and disposal?
Q. Basic
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during reactions releasing HF or volatile bases.
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal; organic waste incinerated per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
